molecular formula C23H21ClFN3O3 B254335 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide

4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide

Katalognummer B254335
Molekulargewicht: 441.9 g/mol
InChI-Schlüssel: UMGQFUMWYVMXAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). This molecule has gained attention in recent years due to its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders.

Wirkmechanismus

4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide targets BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in the activation and proliferation of B-cells, which are involved in various diseases, including cancer and autoimmune disorders. By inhibiting BTK, this compound blocks the BCR signaling pathway, leading to the suppression of B-cell activation and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a potent inhibitory effect on BTK, with an IC50 value of 0.85 nM. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in B-cells and inhibit the growth of B-cell malignancies. This compound has also been shown to reduce the production of pro-inflammatory cytokines in autoimmune disorders, leading to the suppression of the immune response.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide is its potent inhibitory effect on BTK, which makes it a promising therapeutic agent for various diseases. However, this compound has some limitations for lab experiments. Firstly, the low yield of the synthesis method makes it difficult to obtain large quantities of this compound for in vivo studies. Secondly, the lack of selectivity of this compound for BTK may result in off-target effects, leading to unwanted side effects.

Zukünftige Richtungen

There are several future directions for the research and development of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide. Firstly, the optimization of the synthesis method to improve the yield and scalability of this compound is needed. Secondly, the development of more selective BTK inhibitors that can minimize off-target effects is required. Thirdly, the investigation of the combination therapy of this compound with other therapeutic agents may enhance its efficacy and reduce the risk of drug resistance. Lastly, the clinical trials of this compound in various diseases, including cancer and autoimmune disorders, are needed to evaluate its safety and efficacy in humans.
Conclusion
This compound is a small molecule inhibitor that targets BTK and has potential as a therapeutic agent for various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. The research and development of this compound may lead to the discovery of new treatments for cancer and autoimmune disorders.

Synthesemethoden

The synthesis of 4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide involves a multi-step process that includes the reaction of 4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-ylamine with 2-fluoro-4-nitrobenzoic acid, followed by reduction and acylation. The final product is obtained through crystallization and purification. The yield of this synthesis method is reported to be 23%.

Wissenschaftliche Forschungsanwendungen

4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide has been extensively studied for its potential as a therapeutic agent for various diseases. In preclinical studies, this compound has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also been shown to be effective in the treatment of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus (SLE).

Eigenschaften

Molekularformel

C23H21ClFN3O3

Molekulargewicht

441.9 g/mol

IUPAC-Name

4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide

InChI

InChI=1S/C23H21ClFN3O3/c24-19-20(23(31)28(22(19)30)16-6-2-1-3-7-16)26-15-12-10-14(11-13-15)21(29)27-18-9-5-4-8-17(18)25/h4-5,8-13,16,26H,1-3,6-7H2,(H,27,29)

InChI-Schlüssel

UMGQFUMWYVMXAW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F

Kanonische SMILES

C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.